molecular formula C20H19ClN2O5S B11459819 Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-7-{[(2-chlorobenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11459819
M. Wt: 434.9 g/mol
InChI Key: JWRXGEXKEIYQIQ-HZHRSRAPSA-N
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Description

ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, an acetamido group, and a chlorobenzoyloxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acyl chlorides, amines, and chlorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL (7E)-7-[(2-CHLOROBENZOYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H19ClN2O5S

Molecular Weight

434.9 g/mol

IUPAC Name

ethyl (7E)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15+

InChI Key

JWRXGEXKEIYQIQ-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C3=CC=CC=C3Cl)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C

Origin of Product

United States

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